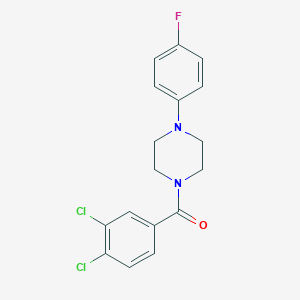
1-(3,4-Dichlorobenzoyl)-4-(4-fluorophenyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-Dichlorobenzoyl)-4-(4-fluorophenyl)piperazine is a complex organic compound that features a dichlorophenyl group and a fluorophenyl group connected via a piperazine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dichlorobenzoyl)-4-(4-fluorophenyl)piperazine typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Attachment of the Dichlorophenyl Group: This step involves the nucleophilic substitution reaction where the piperazine ring reacts with 3,4-dichlorobenzoyl chloride in the presence of a base like triethylamine.
Attachment of the Fluorophenyl Group: The final step involves the reaction of the intermediate product with 4-fluorobenzoyl chloride under similar conditions to yield the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
1-(3,4-Dichlorobenzoyl)-4-(4-fluorophenyl)piperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1-(3,4-Dichlorobenzoyl)-4-(4-fluorophenyl)piperazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 1-(3,4-Dichlorobenzoyl)-4-(4-fluorophenyl)piperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
- (3,4-Dichloro-phenyl)-piperazin-1-yl-methanone
- (4-Fluoro-phenyl)-piperazin-1-yl-methanone
- (3,4-Dichloro-phenyl)-[4-(3-fluoro-phenyl)-piperazin-1-yl]-methanone
Uniqueness
1-(3,4-Dichlorobenzoyl)-4-(4-fluorophenyl)piperazine is unique due to the presence of both dichlorophenyl and fluorophenyl groups, which can impart distinct chemical and biological properties. This combination can enhance its reactivity and potential efficacy in various applications compared to similar compounds.
特性
分子式 |
C17H15Cl2FN2O |
|---|---|
分子量 |
353.2 g/mol |
IUPAC名 |
(3,4-dichlorophenyl)-[4-(4-fluorophenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C17H15Cl2FN2O/c18-15-6-1-12(11-16(15)19)17(23)22-9-7-21(8-10-22)14-4-2-13(20)3-5-14/h1-6,11H,7-10H2 |
InChIキー |
WDNUICNURXVZBX-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=CC(=C(C=C3)Cl)Cl |
正規SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=CC(=C(C=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















